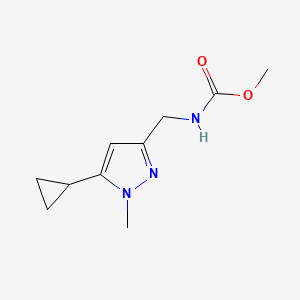
methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclopropyl group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can be compared with other pyrazole derivatives, such as:
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl (hydroxy)carbamate
- 1H-Benzimidazole, 6-(4-chlorophenyl)-2-[5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-yl]
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the cyclopropyl group in this compound makes it unique and potentially more effective in certain applications .
Biological Activity
Methyl ((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C₈H₁₂N₂O₂
- SMILES : CN1C(=CC(=N1)CO)C2CC2
- InChI : InChI=1S/C8H12N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4,6,11H,2-3,5H2,1H3
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds in the pyrazole class have shown activity as inhibitors of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within bacteria .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may enhance synaptic plasticity and memory retention in animal models, indicating potential applications in cognitive enhancement therapies .
Case Studies and Experimental Data
A series of studies have investigated the biological effects of related pyrazole derivatives:
Pharmacokinetic Studies
Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable properties that could support its development as a therapeutic agent.
Properties
IUPAC Name |
methyl N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-9(7-3-4-7)5-8(12-13)6-11-10(14)15-2/h5,7H,3-4,6H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFQKXJNUOQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)OC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














